3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline
Description
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline is a substituted aniline derivative characterized by a chloro-methyl group at the 2- and 3-positions of the benzene ring and a pentyloxy-benzyl substituent at the amine group. Its molecular formula is C₁₉H₂₄ClNO, with a molecular weight of 303.83 g/mol . The pentyloxy chain introduces lipophilicity, while the chloro-methyl groups may influence electronic properties and steric interactions.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-3-4-5-13-22-17-11-9-16(10-12-17)14-21-19-8-6-7-18(20)15(19)2/h6-12,21H,3-5,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJMGRXGERMMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline typically involves multiple steps, starting with the preparation of the aniline derivative. One common method is the nucleophilic substitution reaction, where a chloro group is introduced to the aniline ring . The pentyloxybenzyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, makes it valuable in the development of new materials and pharmaceuticals.
Table 1: Chemical Reactions Involving 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline
| Reaction Type | Description | Conditions |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Basic conditions, typically using sodium hydroxide |
| Oxidation | Can be oxidized to yield various derivatives | Common oxidizing agents like KMnO4 or H2O2 |
Biological Research
Enzyme Interaction Studies
- This compound has been utilized in studies investigating enzyme interactions and protein binding, contributing to a better understanding of biochemical pathways.
Antimicrobial and Anticancer Activities
- Preliminary research indicates potential therapeutic properties, including antimicrobial and anticancer activities. These findings are critical for developing new drugs targeting specific diseases.
Case Study: Anticancer Activity
- A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further drug development.
Medicinal Chemistry
Therapeutic Applications
- Ongoing research is exploring the compound's role in developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity and specificity.
Table 2: Potential Therapeutic Applications
| Application Area | Description | Current Status |
|---|---|---|
| Antimicrobial Agents | Investigated for activity against bacterial strains | Preclinical studies ongoing |
| Anticancer Drugs | Evaluated for cytotoxic effects on cancer cells | In vitro studies completed |
Industrial Applications
Dyes and Pigments Production
- The compound is also used in the production of dyes and pigments, leveraging its chemical properties to create vibrant colors for various applications.
Specialty Chemicals
- It plays a role in synthesizing specialty chemicals used in different industrial processes, enhancing product performance through its unique characteristics.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
Biological Activity
3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H24ClNO
- Molecular Weight : 317.85 g/mol
- Structure : The compound features a chloro group, a pentyloxy substituent, and an aniline moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the context of neurodegenerative diseases like Alzheimer's disease. Inhibition of this enzyme can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems. This is particularly important in the context of neuroprotection.
- Anti-inflammatory Effects : There is evidence indicating that compounds with similar structures can modulate inflammatory pathways, potentially reducing neuroinflammation.
In Vitro Studies
Several studies have investigated the biological activity of related compounds and their derivatives:
- Acetylcholinesterase Inhibition : A study demonstrated that certain derivatives of aniline showed significant inhibition of acetylcholinesterase activity, suggesting that this compound may possess similar properties .
- Cell Proliferation : Research involving cell lines indicated that compounds with similar structures could influence cell proliferation and apoptosis, which are critical factors in cancer biology .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and potential therapeutic applications:
- Neuroprotective Effects : Animal models have shown that compounds targeting cholinergic systems can improve cognitive function in models of Alzheimer's disease. While specific data on this compound is limited, related compounds have demonstrated efficacy in these models .
Case Studies
- Case Study on Neuroprotection : A study involving a related compound demonstrated significant neuroprotective effects in mouse models subjected to oxidative stress. The mechanism was attributed to both acetylcholinesterase inhibition and antioxidant activity .
- Toxicological Assessment : Toxicological evaluations suggest that while some derivatives show promise as therapeutic agents, they also present potential risks at higher concentrations. Long-term studies are necessary to establish safety profiles .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H24ClNO |
| Molecular Weight | 317.85 g/mol |
| Acetylcholinesterase Inhibition | Potentially active |
| Antioxidant Activity | Possible based on structural similarity |
| Anti-inflammatory Effects | Needs further investigation |
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-2-methyl-N-[4-(pentyloxy)benzyl]aniline, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The synthesis typically involves sequential functionalization of the aniline core. A common approach is:
Substitution at the aniline nitrogen : React 4-(pentyloxy)benzyl chloride with 3-chloro-2-methylaniline under basic conditions (e.g., K₂CO₃ in DMF) to form the N-benzylated intermediate .
Chlorination and purification : Use SOCl₂ or PCl₅ for chlorination, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Key considerations :
Q. How can structural elucidation be performed to confirm the identity of the compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 4.0 ppm for –OCH₂–, δ 2.3 ppm for –CH₃) .
- X-ray crystallography : Use SHELX or ORTEP-III to resolve crystal structures, ensuring bond angles and torsion angles align with computational models (e.g., DFT) .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ (expected m/z ~347) via ESI-MS .
Q. What analytical methods are recommended for assessing purity, and how are detection limits determined?
Methodological Answer:
- HPLC : Use a C18 column (3.5 µm, 150 mm) with UV detection at 254 nm. Retention time ~12 min in 60:40 acetonitrile:water .
- Detection limits : Calibrate using spiked standards (0.1–100 µg/mL). Limit of quantification (LOQ) typically <1 µg/mL .
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- Case study : Discrepancies in aromatic proton splitting may arise from dynamic effects (e.g., rotameric equilibria).
- Strategies :
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. How can the compound’s interactions with biological targets (e.g., enzymes, receptors) be mechanistically investigated?
Methodological Answer:
Q. What strategies mitigate solubility challenges in formulation for biological assays?
Methodological Answer:
- Derivatization : Introduce polar groups (e.g., –COOH via hydrolysis of ester intermediates) .
- Co-solvents : Use DMSO/PEG 400 mixtures (≤5% v/v) to enhance aqueous solubility without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes (e.g., 100 nm diameter, phosphatidylcholine/cholesterol) for controlled release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
